N,N'-Diacetylbenzidine
Description
Contextualization within Benzidine (B372746) Metabolism Research
The study of N,N'-diacetylbenzidine is fundamental to understanding the metabolic pathways of benzidine in various species. sci-hub.senih.gov When benzidine enters the body, it undergoes a series of metabolic transformations, with N-acetylation being a major route. smolecule.com This process, catalyzed by N-acetyltransferase enzymes, leads to the formation of N-acetylbenzidine and subsequently this compound. nih.govsmolecule.com
Research has shown that the extent of formation of these acetylated metabolites can vary between species, which may help to explain the differences in organ-specific carcinogenesis observed. nih.gov For instance, in rat liver slice incubations, the equilibrium favors the formation of this compound. nih.gov Conversely, in human liver slices, conditions tend to favor the formation of N-acetylbenzidine. nih.gov
The metabolic process doesn't stop at this compound. Further enzymatic reactions can occur, leading to other derivatives. One such derivative is N-hydroxy-N,N'-diacetylbenzidine, which is formed through hydroxylation by liver microsomes. echemi.com This subsequent metabolite is considered a proximate carcinogen, meaning it is a step closer to the ultimate cancer-causing agent. nih.govaacrjournals.org The metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase to an electrophilic reactant is a key area of investigation in understanding benzidine-induced hepatocarcinogenicity. nih.govaacrjournals.org
Significance as a Metabolite and Research Intermediate
This compound's importance stems from its dual role as a significant metabolite in biological systems and as a valuable intermediate in chemical synthesis for research purposes. As a metabolite, its presence and concentration in urine are monitored in occupational health studies to assess exposure to benzidine and benzidine-based dyes. iarc.frcdc.gov Analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and gas chromatography/mass spectrometry (GC/MS) have been developed to detect and quantify this compound and other benzidine metabolites in biological samples. cdc.govnih.govkoreascience.kr
In the laboratory, this compound serves as a crucial starting material for the synthesis of other important compounds. For example, it is used to prepare 3,3'-dichlorobenzidine (B165656) and 3,3'-dinitrobenzidine (B17153). echemi.com A classic method for producing 3,3'-dinitrobenzidine involves the nitration of this compound, followed by hydrolysis to remove the acetyl groups. google.com This highlights its utility as a research chemical for creating substituted benzidines. echemi.com
Historical Perspectives on its Academic Investigation
The academic investigation of this compound is closely tied to the history of research into benzidine's carcinogenicity. Early studies on benzidine metabolism identified its acetylated derivatives. sci-hub.se The recognition of benzidine as a human carcinogen, particularly for the urinary bladder, spurred intensive research into its metabolic fate to understand the mechanisms of its toxicity. koreascience.krcdc.gov
In Japan, this compound was investigated for its potential use as an intermediate in the manufacture of diaminoazobenzidine, a raw material for azo dyes. echemi.com However, the production of benzidine and its derivatives was prohibited in Japan in 1973, shifting the focus of research towards its toxicological implications. echemi.com The National Toxicology Program (NTP) in the United States also conducted a comprehensive initiative to study benzidine-based dyes, which included detailed investigations into the metabolism of benzidine and the role of its acetylated metabolites like this compound. sci-hub.se These studies have provided a wealth of information on the disposition, metabolism, and mutagenicity of these compounds. sci-hub.se
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H16N2O2 | guidechem.com |
| Molecular Weight | 268.31 g/mol | echemi.com |
| Appearance | Off-White Crystalline Solid | echemi.com |
| Melting Point | 327-330°C | inchem.org |
| Solubility in water | None | inchem.org |
| Octanol/water partition coefficient (log Pow) | 1.97 | inchem.org |
Key Benzidine Metabolites in Research
| Metabolite | Significance |
| N-Acetylbenzidine | An initial and key intermediate in the N-acetylation pathway of benzidine metabolism. smolecule.com |
| This compound | A major diacetylated metabolite formed from N-acetylbenzidine; a focus of metabolic and toxicological studies. nih.gov |
| N-Hydroxy-N,N'-diacetylbenzidine | A further metabolite of this compound, considered a proximate carcinogen. nih.gov |
| 3-Hydroxy-N,N'-diacetylbenzidine glucuronide | A major metabolite excreted in the urine and bile of rats exposed to benzidine. sci-hub.secdc.gov |
Analytical Methods for Detection
| Method | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of benzidine and its metabolites in biological samples and for analytical analysis. koreascience.krcdc.gov | koreascience.krcdc.gov |
| Gas Chromatography (GC) | Determination of benzidine and its metabolites in biological materials, often requiring chemical derivatization. cdc.gov | cdc.gov |
| Gas Chromatography/Mass Spectrometry (GC/MS) | A sensitive method for the simultaneous determination of benzidine and its acetylated metabolites in urine. cdc.govkoreascience.kr | cdc.govkoreascience.kr |
| Thin-Layer Chromatography (TLC) | Used in early studies for the separation of benzidine metabolites. koreascience.krcdc.gov | koreascience.krcdc.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-acetamidophenyl)phenyl]acetamide | |
|---|---|---|
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InChI |
InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
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InChI Key |
CZVHCFKUXGRABC-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C | |
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DSSTOX Substance ID |
DTXSID9036854 | |
| Record name | N,N'-Diacetylbenzidine | |
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Molecular Weight |
268.31 g/mol | |
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Physical Description |
White solid; [HSDB] Pale yellow powder; [TCI MSDS], WHITE CRYSTALS. | |
| Record name | 4,4'-Diacetylbenzidine | |
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Solubility |
SOL IN ETHANOL, ETHYL ACETATE, Solubility in water: none | |
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Color/Form |
NEEDLES FROM ACETIC ACID, WHITE NEEDLES | |
CAS No. |
613-35-4 | |
| Record name | N,N′-Diacetylbenzidine | |
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| Record name | 4,4'-Diacetylbenzidine | |
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| Record name | N,N'-Diacetylbenzidine | |
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| Record name | Acetamide, N,N'-[1,1'-biphenyl]-4,4'-diylbis- | |
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| Record name | N,N'-DIACETYLBENZIDINE | |
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| Record name | 4,4'-DIACETYLBENZIDINE | |
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Melting Point |
328.30 °C, 327-330 °C | |
| Record name | 4,4'-DIACETYLBENZIDINE | |
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Biochemical Pathways and Biotransformation of N,n Diacetylbenzidine
Formation Mechanisms from Precursor Compounds
The formation of N,N'-Diacetylbenzidine from benzidine (B372746) is a two-step enzymatic process dependent on acetyl-CoA. aacrjournals.org The initial step involves the N-acetylation of one of benzidine's amino groups to form N-acetylbenzidine (also known as monoacetylbenzidine). This intermediate then undergoes a second N-acetylation on the remaining free amino group to yield this compound. aacrjournals.org
In several mammalian species, the first acetylation step (benzidine to N-acetylbenzidine) occurs more rapidly than the second (N-acetylbenzidine to this compound). aacrjournals.org However, in the guinea pig, the rates for both steps are reportedly equal. aacrjournals.org
Studies using human recombinant N-acetyltransferase (NAT) enzymes have identified that both NAT1 and NAT2 are capable of catalyzing these reactions. researchgate.netnih.gov Kinetic analyses show that for both benzidine and N-acetylbenzidine, the Michaelis constant (Km) and maximum velocity (Vmax) values are higher for NAT1 than for NAT2. nih.gov Despite this, clearance ratios suggest that N-acetylbenzidine is a preferred substrate for NAT1. nih.gov The significantly higher Km values for N-acetylbenzidine compared to benzidine for both enzymes suggest that at low exposure levels, the metabolism of benzidine is favored over that of N-acetylbenzidine. nih.gov
| Substrate | Enzyme | Vmax (nmol/min/U) | Km (μM) | Clearance (Vmax/Km) |
|---|---|---|---|---|
| Benzidine | NAT1 | 4414 ± 389 | 254 ± 38 | 17.4 |
| NAT2 | 10.5 ± 0.3 | 33.3 ± 1.5 | 0.32 | |
| N-Acetylbenzidine | NAT1 | 1476 ± 82 | 1380 ± 90 | 1.07 |
| NAT2 | 1.17 ± 0.04 | 471 ± 23 | 0.0024 |
The liver is a primary site for the N-acetylation of benzidine. The enzymes responsible, N-acetyltransferases (NATs), are located in the liver cytosol. aacrjournals.org This hepatic metabolism has been demonstrated in various species, including hamsters, guinea pigs, mice, and rats. aacrjournals.org
While the liver is the main organ for this biotransformation, the expression of NAT enzymes in extrahepatic tissues suggests that acetylation can also occur elsewhere. Species-specific differences in hepatic metabolism are significant. For instance, in rats, this compound is the major metabolite observed in liver slice incubations. nih.gov In contrast, for humans, N-acetylbenzidine is the major metabolite, which is attributed to a combination of preferential acetylation of benzidine and subsequent deacetylation of this compound. nih.gov
Further Metabolic Conversion of this compound
Following its formation, this compound can undergo further metabolic changes, primarily through oxidation reactions. These conversions are critical as they can lead to the generation of more reactive and potentially carcinogenic species.
A key metabolic conversion of this compound is N-hydroxylation, which results in the formation of N-Hydroxy-N,N'-Diacetylbenzidine. aacrjournals.org This reaction involves the addition of a hydroxyl group to one of the nitrogen atoms of the acetylated amino groups. This metabolite, an arylhydroxamic acid, is considered a proximate carcinogenic form of the parent compound. nih.govaacrjournals.org This N-oxidation is catalyzed by microsomal enzymes. aacrjournals.org
The N-oxidation of this compound is primarily mediated by specific enzymatic systems within the cell.
Cytochrome P-450 (CYP450): The cytochrome P450 superfamily of enzymes, located in the microsomes, plays a major role in this oxidative reaction. nih.gov Specifically, studies using rat liver microsomes have demonstrated that CYP1A1 and CYP1A2 are the principal isoforms involved in the metabolism of this compound to N-Hydroxy-N,N'-Diacetylbenzidine. nih.gov The involvement of these specific isoforms was confirmed by the complete inhibition of the metabolic process in the presence of α-naphthoflavone and ellipticine, which are known inhibitors of CYP1A1/1A2. nih.gov In contrast, inhibitors for other CYP isoforms, such as P4502E1, P4503A1/3A2, and P4502C6, were not effective at significantly reducing the reaction. nih.gov The catalytic mechanism of P450 enzymes generally involves an iron-oxygen complex that abstracts a hydrogen atom from the substrate, followed by a rebound of a hydroxyl group to form the oxidized product. youtube.com
Flavin Monooxygenase (FMO): The FMO system is another major class of enzymes responsible for the oxidation of nitrogen- and sulfur-containing compounds. optibrium.comoptibrium.com FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) peroxide as the oxidizing agent to transfer an oxygen atom to a nucleophilic heteroatom on the substrate. optibrium.commdpi.com However, research into the metabolism of this compound suggests that FMOs may not play a significant role. In studies with rat liver microsomes, conditions designed to inhibit flavin-dependent monooxygenase activity, such as heat treatment and the presence of the inhibitor methimazole, were ineffective in preventing the N-oxidation process, indicating that CYP450 is the dominant pathway. nih.gov
The rate at which this compound is converted to its N-hydroxy metabolite varies significantly among different species. In vitro studies using fortified liver microsomes have established a clear hierarchy of metabolic activity. The rate of N-hydroxylation was found to be highest in hamsters, followed by mice, and then rats (hamster > mouse > rat). aacrjournals.orgaacrjournals.org
Further quantitative studies have provided specific rates for this metabolic conversion.
| Compound & Process | Species | Microsomal Treatment | Metabolic Rate |
|---|---|---|---|
| N-Hydroxy-N,N'-diacetylbenzidine (NHDA) Formation | Rat | β-naphthoflavone-treated | 421 ± 49 pmol/mg protein/min |
| N-Hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ) Metabolism | Rat | - | 2.5 nmol/min/mg protein |
| Mouse | - | 0.5 nmol/min/mg protein | |
| Hamster | - | < 0.05 nmol/min/mg protein (Not Detected) |
It is noteworthy that while hamster liver microsomes are most efficient at forming N-Hydroxy-N,N'-diacetylbenzidine, hamster liver cytosol shows no detectable activity for its subsequent metabolism via sulfotransferase, unlike in rats and mice. nih.govaacrjournals.org This highlights that species-specific differences exist at multiple points along the metabolic pathway.
Deacetylation Pathways of this compound
Microsomal Deacetylation Rates
The deacetylation of this compound is catalyzed by microsomal enzymes found primarily in the liver. Research has demonstrated considerable differences in the rates of this reaction across various species, suggesting a differential capacity to hydrolyze the acetylated metabolites of benzidine.
Notably, studies involving liver microsomes have revealed that the rate of N-deacetylation of DABZ can be a determining factor in the balance between fully and partially acetylated benzidine derivatives. For instance, in mouse liver microsomes, the deacetylation of both ABZ and DABZ occurs at a rate that is comparable to their N-acetylation. In stark contrast, rat liver microsomes exhibit a much slower rate of N-deacetylation for these compounds, estimated to be only 1-2% of the rate of N-acetylation.
This disparity is further highlighted in studies using liver slices. In rat liver slice incubations, an equilibrium is established that favors the formation of this compound. nih.gov Conversely, in human liver slices, the metabolic environment favors the formation of N-acetylbenzidine over the diacetylated form. nih.gov This difference is attributed to a higher deacetylase activity in human liver, which leads to a more rapid conversion of DABZ back to ABZ. nih.gov
The significance of this deacetylation pathway in humans is underscored by experiments utilizing deacetylase inhibitors. The introduction of paraoxon, a known deacetylase inhibitor, to human liver slice incubations resulted in a remarkable 32-fold increase in the formation of this compound. nih.gov This finding strongly suggests that, under normal physiological conditions, a substantial portion of the formed DABZ is rapidly deacetylated.
The following table summarizes the comparative deacetylation activity in different species based on available research findings.
| Species | Microsomal Deacetylation Activity of this compound | Key Findings | Reference |
|---|---|---|---|
| Human | High | Liver slice conditions favor the formation of N-acetylbenzidine over this compound due to significant deacetylase activity. Inhibition of deacetylase leads to a 32-fold increase in this compound formation. | nih.gov |
| Mouse | Comparable to N-acetylation | The rate of N-deacetylation of this compound is similar to the rate of its formation via N-acetylation in liver microsomes. | |
| Rat | Low | The rate of N-deacetylation of this compound in liver microsomes is only 1-2% of the N-acetylation rate, leading to an equilibrium that favors the accumulation of the diacetylated form in liver slices. | nih.gov |
Impact on Metabolic Flux
In species with high deacetylase activity, such as humans, the rapid removal of an acetyl group from DABZ shifts the metabolic balance towards the mono-acetylated form, ABZ. nih.gov This prevents the accumulation of DABZ and maintains a higher circulating concentration of ABZ. Consequently, the subsequent metabolic pathways are predominantly fed by ABZ. This is significant because ABZ can undergo further metabolic activation, including N-oxidation, to form reactive intermediates that can bind to DNA.
Conversely, in species with low deacetylase activity, like the rat, DABZ is more metabolically stable. This leads to a greater proportion of benzidine being converted to and remaining as the fully acetylated DABZ. nih.gov While DABZ can also be metabolized, for instance through N-oxidation, the slower deacetylation rate means that the metabolic flux through the ABZ pathway is comparatively lower. The oxidation of this compound was not observed with control rat liver microsomes, further indicating its relative stability in this species under certain conditions. nih.gov
The differential deacetylation rates, therefore, play a critical role in determining the specific metabolic pathways that are most active in a given species. This, in turn, can influence the nature and extent of the formation of ultimate carcinogenic metabolites and may contribute to the observed species and organ specificity of benzidine-induced carcinogenesis. nih.gov The interplay between N-acetylation and N-deacetylation is a key determinant of the metabolic fate of benzidine and its acetylated derivatives.
Toxicological and Carcinogenic Implications in Research
Genotoxic Mechanisms and DNA Adduct Formation
The genotoxicity of N,N'-Diacetylbenzidine is fundamentally linked to its metabolic activation into reactive species that can damage Deoxyribonucleic Acid (DNA). This process involves the formation of covalent bonds with DNA, leading to the creation of adducts that can disrupt normal cellular processes and initiate carcinogenesis.
This compound has been shown to covalently bind to hepatic DNA in animal models. Following intraperitoneal injection into rats, this compound exhibited a comparatively low level of binding to liver DNA in vivo. nih.gov However, in vitro studies using rat liver slices incubated with this compound showed DNA binding levels that were similar to those observed with N-acetylbenzidine, a related and potent carcinogen. nih.gov This suggests that while in vivo detoxification or repair mechanisms may limit the extent of binding, the compound is intrinsically capable of forming covalent linkages with DNA once metabolically activated. nih.gov Studies in male Sprague-Dawley rats also noted that injection of this compound resulted in only barely detectable binding to liver DNA, which was insufficient for detailed adduct analysis in that particular study. nih.govnih.gov
Analysis of DNA from tissues exposed to this compound has led to the identification of specific adducts. The primary site of binding is the C8 position of guanine. In in vivo rat studies, the major DNA adduct detected after administration of this compound was identified as N-(deoxyguanosin-8-yl)-N'-acetylbenzidine. nih.gov A smaller quantity of a fully diacetylated adduct, N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine, was also observed. nih.gov
Conversely, when rat liver slices were treated with this compound in vitro, N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine was found to be the major adduct. nih.gov The discrepancy between in vivo and in vitro findings suggests that the N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine adduct may be subject to rapid repair in a living system, or that the reactive intermediate leading to its formation is efficiently detoxified in vivo. nih.gov The development of a ³²P-postlabeling method has been crucial for improving the sensitivity of detection and allowing for the unambiguous identification of acetylated benzidine (B372746) nucleotide standards, such as N'-(3'-monophosphodeoxyguanosine-8-yl)-N-acetylbenzidine, in rat liver. nih.gov
| Experimental System | Major Adduct Identified | Minor Adduct Identified | Reference |
|---|---|---|---|
| Rat Liver (in vivo) | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine | nih.gov |
| Rat Liver Slices (in vitro) | N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine | Not specified | nih.gov |
The formation of DNA adducts by this compound requires metabolic activation to an electrophilic intermediate. Research indicates that this proceeds through N-hydroxylation to form N-hydroxy-N,N'-diacetylbenzidine. aacrjournals.orgnih.gov This hydroxylated metabolite is considered a proximate carcinogenic species. nih.gov It can be further activated through the formation of reactive esters, such as by O-acetylation or O-sulfation. For instance, N-sulphonyloxy-N,N'-diacetylbenzidine is a proposed reactive ester that can react with DNA to produce the corresponding adduct. nih.gov The metabolite N-hydroxy-N,N'-diacetylbenzidine itself has been shown to be mutagenic and is capable of binding to nucleic acids, suggesting it is a key intermediate in the genotoxic pathway. aacrjournals.orgnih.gov
Mutagenicity Studies
The genotoxic potential of this compound has been further evaluated through mutagenicity assays, which assess the ability of a chemical to induce genetic mutations.
The Ames test, which utilizes various strains of Salmonella typhimurium to detect gene mutations, has been employed to assess this compound. In a comparative study, N,N'-diacetylated derivatives of benzidine and its congeners were generally found to be less mutagenic than their corresponding parent diamines or N-monoacetylated derivatives. nih.gov The mutagenic response for this class of compounds was typically strongest in strain TA98, followed by TA1538 and TA100, with no response in TA1535. nih.gov
Metabolic activation is crucial for the mutagenicity of this compound. Studies using the S9 fraction from rat and guinea pig hepatocytes showed that both N-acetylbenzidine (MABZ) and this compound (DABZ) were activated into products mutagenic to Salmonella typhimurium TA1538. nih.gov Interestingly, hamster hepatocytes were much more effective at activating DABZ than rat hepatocytes. nih.gov Further research has demonstrated that N-hydroxy-N,N'-diacetylbenzidine, a metabolite of this compound, is mutagenic for Salmonella typhimurium TA1538 when in the presence of a partially purified N,O-acyltransferase preparation, confirming the role of metabolic activation in its mutagenic effect. aacrjournals.org
| Strain | Activation System | Result | Reference |
|---|---|---|---|
| TA1538 | Rat/Guinea Pig Hepatocyte S9 | Mutagenic | nih.gov |
| TA1538 | Hamster Hepatocytes | Strongly Mutagenic | nih.gov |
| TA1538 | N,O-acyltransferase (with N-hydroxy-N,N'-diacetylbenzidine) | Mutagenic | aacrjournals.org |
| TA98, TA1538, TA100 | S9 Mix | Mutagenic (less potent than mono-acetylated form) | nih.gov |
| TA1535 | S9 Mix | Non-mutagenic | nih.gov |
The induction of micronuclei (MN) and sister chromatid exchanges (SCE) are common endpoints in genotoxicity testing that indicate chromosomal damage. The MN assay detects chromosome breaks or loss, while the SCE assay is a sensitive indicator of DNA-damaging and repair events. Despite the known genotoxicity of benzidine and its derivatives, specific research studies detailing the ability of this compound to induce micronuclei or sister chromatid exchanges in mammalian cells were not prominently found in the reviewed scientific literature. Therefore, no specific data on these endpoints for this compound can be presented.
Carcinogenesis Research
Tumorigenic Potential in Animal Models
This compound (DABZ) is a significant metabolite of the known human carcinogen benzidine. Research into its own carcinogenic potential has been conducted in various animal models to understand its role in the toxicity of benzidine.
The liver is a primary target for benzidine-induced carcinogenesis in several rodent species, and the metabolism of benzidine to this compound is a key part of this process. aacrjournals.org While direct studies on the injection of this compound have shown only barely detectable binding to liver DNA in rats, its metabolites are implicated in hepatocarcinogenicity. nih.gov The subsequent N-oxidation of DABZ to N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ) is a critical activation step. aacrjournals.org
Studies have demonstrated that N-HO-DABZ can be further metabolized by hepatic sulfotransferases in rats and mice to form an electrophilic reactant capable of binding to cellular macromolecules, which is a proposed mechanism for the initiation of liver cancer. nih.gov The formation of this reactive metabolite suggests the involvement of this compound, via its N-hydroxylated form, in the development of liver tumors. nih.gov
In a carcinogenicity study using female CD rats, this compound demonstrated a potent ability to induce mammary gland tumors. nih.govoup.com When administered by intraperitoneal injection, it was found to be approximately equipotent with the parent compound, benzidine, in causing these tumors. nih.govsigmaaldrich.com The observed neoplasms included both fibroadenomas and adenocarcinomas. nih.govoup.com
The table below summarizes the incidence of mammary gland tumors in female CD rats following the administration of this compound compared to benzidine (BZ).
| Compound | Tumor Type | Incidence (%) |
|---|---|---|
| Benzidine (High Dose) | Fibroadenoma + Adenocarcinoma | 41 |
| This compound | Fibroadenoma + Adenocarcinoma | (Approximately equipotent with BZ) |
Data derived from a 46-week carcinogenicity study in female CD rats. nih.govoup.com
The same study that demonstrated the induction of mammary tumors also identified this compound as a carcinogen for the Zymbal gland in female CD rats. nih.govoup.com The Zymbal gland is a modified sebaceous gland located near the ear canal of rats and is a known target for various chemical carcinogens. researchgate.net Similar to its effect on the mammary gland, this compound showed a potency comparable to benzidine in inducing both adenomas and carcinomas in this gland. nih.govsigmaaldrich.com In the high-dose benzidine group, the incidence of Zymbal's gland tumors was 21%. nih.govoup.com
Contribution to Benzidine-Induced Carcinogenesis
This compound is a key intermediate in the metabolic pathway of benzidine. aacrjournals.org The acetylation of benzidine is a two-step, acetyl-CoA-dependent reaction catalyzed by liver cytosol. aacrjournals.org The formation of this compound is considered a crucial step that can lead to the ultimate carcinogenic form of the molecule. nih.gov
Evidence suggests a metabolic sequence where benzidine is first acetylated to N-acetylbenzidine and then to this compound. aacrjournals.org This is followed by N-hydroxylation to form N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ), a proximate carcinogen. aacrjournals.orgnih.gov N-HO-DABZ can then be further activated, for example by N,O-acyltransferase or sulfotransferase, to a reactive electrophile that can bind to nucleic acids, such as DNA and RNA. aacrjournals.orgnih.gov This binding is a critical event in the initiation of cancer. Therefore, the formation of this compound is an integral part of the metabolic activation of benzidine to its ultimate carcinogenic species.
Species-Specific Carcinogenic Responses and Metabolic Activation Phenotypes
Significant species differences exist in the metabolism of benzidine and, consequently, in the formation and effects of this compound. These variations in metabolic pathways help to explain the species-specific organotropism of benzidine carcinogenesis. nih.gov
For instance, in vitro studies using liver slices have shown that rats rapidly metabolize benzidine, with this compound being the predominant metabolite formed. nih.gov In contrast, human liver slices favor the formation of N-acetylbenzidine, with much lower levels of this compound being produced. nih.gov This suggests a fundamental difference in the equilibrium between benzidine and its acetylated metabolites in rats versus humans. nih.gov
The enzymes responsible for the metabolic activation of benzidine and its derivatives also show species-specific activity. The acetylation of benzidine to this compound is catalyzed by liver cytosol with varying efficiency across species, in the order of hamsters, guinea pigs, mice, and rats (from highest to lowest activity). aacrjournals.org Furthermore, the subsequent activation of the metabolite N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ) also varies. Hepatic sulfotransferase activity, which converts N-HO-DABZ to a reactive electrophile, is present in rats and mice but could not be detected in hamster liver cytosol. nih.gov
The table below outlines the metabolic rates of N-HO-DABZ by hepatic sulfotransferase in different rodent species.
| Species | Metabolic Rate (nmol/min/mg protein) |
|---|---|
| Rat | 2.5 |
| Mouse | 0.5 |
| Hamster | <0.05 (Not Detected) |
Data from studies on the 3'-phosphoadenosine 5'-phosphosulfate-dependent metabolism of N-HO-DABZ. nih.gov
These species-specific differences in metabolic activation pathways are critical in determining the susceptibility of a particular species and target organ to the carcinogenic effects of benzidine and its metabolites like this compound. nih.govnih.gov
Advanced Analytical Methodologies for N,n Diacetylbenzidine and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of N,N'-Diacetylbenzidine, providing the necessary separation from complex biological matrices and other metabolites.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for the determination of this compound and its metabolites in biological samples. cdc.gov To enhance the volatility and improve the chromatographic properties of these compounds, chemical derivatization is often employed. cdc.gov
One highly sensitive method involves capillary gas chromatography coupled with negative ion chemical ionization mass spectrometry (GC-NICI-MS). wustl.edu This technique has been successfully used to quantify benzidine (B372746), N-acetylbenzidine, and this compound in human urine. wustl.edu The method's accuracy is enhanced by the use of isotope dilution with deuterium-labeled internal standards. wustl.edu Following purification, a reduction step is carried out, followed by derivatization with pentafluoropropionic anhydride. wustl.edu This approach allows for exceptionally low detection limits, making it suitable for occupational exposure studies. wustl.edu
| Analyte | Detection Limit (ppt) |
| Benzidine (BZ) | 0.5 |
| N-acetylbenzidine (ABZ) | 0.8 |
| This compound (DABZ) | 1.5 |
This table presents the detection limits achievable with a specific GC-NICI-MS method. wustl.edu
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Electrochemical, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of benzidine and its metabolites from biological samples. cdc.gov A key advantage of HPLC is its compatibility with various detectors, which can be chosen based on the desired sensitivity and selectivity.
For the analysis of benzidine in water, a method involving HPLC with electrochemical detection has been favored over spectrophotometric measurement. cdc.gov Ultraviolet (UV) absorption detection is another common approach, particularly for analyzing samples collected from air on silica (B1680970) gel tubes. cdc.gov The estimated detection limit for this method is 0.05 µg per sample. cdc.gov Furthermore, HPLC coupled with 32P-postlabeling has been effectively used to identify DNA adducts such as N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine in tissue samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the trace analysis of a wide range of compounds, including this compound and its metabolites. This technique combines the separation power of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. While specific applications for this compound are not as extensively detailed in the provided search results, the principles of LC-MS/MS make it an ideal candidate for detecting these compounds at very low concentrations in complex biological matrices. The use of multiple reaction monitoring (MRM) can enhance selectivity and achieve low limits of detection and quantification.
Sample Preparation and Extraction Protocols for Biological Matrices
Effective sample preparation is a critical prerequisite for the successful analysis of this compound and its metabolites in biological samples such as urine. wustl.edubiotage.com The primary goals of sample preparation are to isolate the analytes of interest from interfering matrix components and to concentrate them to a level suitable for detection. biotage.com
Hydrolysis Techniques for Conjugated Metabolites
In biological systems, this compound and its metabolites can be conjugated, for example, with glucuronic acid, to facilitate their excretion. To analyze the total amount of a specific metabolite, a hydrolysis step is necessary to cleave these conjugates. One reported method utilizes base hydrolysis to convert all acetylated metabolites back to benzidine, allowing for the determination of total benzidine. cdc.gov
Solvent Extraction and Solid Adsorbent Methods
Solvent extraction is a common technique for isolating this compound and its metabolites from aqueous biological fluids like urine. Solvents such as chloroform (B151607) or benzene (B151609) can be used to extract the analytes, which are then typically back-extracted into an acidic aqueous solution. cdc.gov However, it is important to note that benzidine can be susceptible to oxidative losses during solvent extraction and concentration steps. cdc.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable in the field of analytical chemistry for the unambiguous identification and structural characterization of chemical compounds. For this compound and its metabolites, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide critical information regarding the molecule's atomic connectivity, molecular weight, and structural integrity. These advanced methodologies are fundamental to metabolism studies, chemical synthesis verification, and forensic analysis, offering detailed insights into the specific arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. In the context of this compound, both ¹H (proton) and ¹³C NMR are employed to confirm the identity and purity of the compound.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the methyl protons of the acetyl groups, the amide protons, and the aromatic protons on the biphenyl (B1667301) backbone. Due to the molecule's symmetry, the aromatic protons are expected to appear as two distinct doublet signals, characteristic of a para-substituted benzene ring. The integration of these signals confirms the number of protons in each unique environment.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The symmetrical nature of this compound simplifies its ¹³C spectrum, which would be expected to show signals for the methyl carbons, the carbonyl carbons of the acetyl groups, and four distinct signals for the aromatic carbons of the biphenyl core. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.94 | Singlet | Amide Protons (NH) |
| 7.66 | Doublet | Aromatic Protons |
| 7.59 | Doublet | Aromatic Protons |
| 2.15 | Singlet | Methyl Protons (CH₃) |
Note: Data is predicted using ChemDraw Professional and the solvent is assumed to be DMSO-d₆.
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.7 | Carbonyl Carbon (C=O) |
| 138.8 | Aromatic Carbon |
| 135.0 | Aromatic Carbon |
| 126.5 | Aromatic Carbon |
| 120.2 | Aromatic Carbon |
| 24.1 | Methyl Carbon (CH₃) |
Note: Data is predicted using ChemDraw Professional and the solvent is assumed to be DMSO-d₆.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.
For this compound, the mass spectrum provides definitive confirmation of its molecular weight. The molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight of approximately 268 g/mol . youtube.com
The fragmentation pattern offers further structural proof. A primary and highly characteristic fragmentation pathway for N-acetylated aromatic amines involves the loss of a ketene (B1206846) molecule (CH₂=C=O), which has a mass of 42 Da. In the mass spectrum of this compound, a prominent peak is observed at m/z 226, corresponding to the loss of one ketene molecule from the molecular ion [M - 42]⁺•. youtube.com A subsequent loss of a second ketene molecule can also occur, leading to an ion at m/z 184, which represents the benzidine radical cation. youtube.com This sequential loss of two ketene units is a hallmark fragmentation pattern for this compound. Other significant fragments provide additional corroboration of the biphenyl and amide substructures.
The analysis of these fragments allows for a detailed reconstruction of the molecule's structure and serves as a reliable method for its identification in various samples.
Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 268 | 65 | [M]⁺• (Molecular Ion) |
| 226 | 100 | [M - CH₂CO]⁺• |
| 184 | 40 | [M - 2(CH₂CO)]⁺• |
| 183 | 25 | [C₁₂H₁₁N₂]⁺ |
| 154 | 15 | [C₁₂H₁₀]⁺• |
Data sourced from the NIST WebBook. youtube.com
Computational and Theoretical Investigations of N,n Diacetylbenzidine
Molecular Modeling and Simulation Studies
While specific molecular dynamics (MD) simulations focusing exclusively on N,N'-Diacetylbenzidine are not extensively documented in publicly available literature, the principles of these computational techniques can be applied to understand its molecular behavior. MD simulations provide atomistic insights into the dynamic nature of molecules, revealing conformational changes, interactions with solvent molecules, and potential binding modes with biological macromolecules. mdpi.comnih.gov
For a molecule like this compound, MD simulations could elucidate the flexibility of the biphenyl (B1667301) backbone and the rotational freedom of the acetyl groups. These conformational dynamics are crucial in determining how the molecule fits into the active sites of metabolic enzymes or interacts with DNA. The simulation protocol would typically involve placing the molecule in a simulated aqueous environment and solving Newton's equations of motion for each atom over a specific time period. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of low-energy, stable conformations.
Furthermore, molecular modeling techniques can be employed to study the interactions of this compound with biological targets. Docking studies, for instance, could predict the preferred binding orientation of this compound within the active site of enzymes involved in its metabolism, such as N-acetyltransferases or cytochrome P450s. Such studies are instrumental in understanding the initial steps of metabolic activation that can lead to toxicological outcomes.
Quantum Chemical Calculations of Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netmdpi.com Although detailed DFT studies specifically on this compound are sparse, the principles can be understood from studies on the parent compound, benzidine (B372746). researchgate.net
DFT calculations can determine a range of reactivity indices that provide insights into a molecule's susceptibility to chemical reactions. Key global reactivity descriptors include:
Electronegativity (χ): Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A lower hardness value suggests higher reactivity.
Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. A higher electrophilicity index indicates a greater propensity to accept electrons and react with nucleophiles, such as DNA bases.
For benzidine, DFT-based calculations have been used to analyze its toxicity by exploring these reactivity descriptors. researchgate.net Similar calculations for this compound would involve optimizing its geometry and then computing these indices. The presence of the acetyl groups in this compound, being electron-withdrawing, would be expected to influence the electronic properties of the aromatic rings and the amino groups, thereby altering its reactivity profile compared to benzidine.
Local selectivity profiles, such as the condensed electrophilicity at different atomic sites, can also be calculated. researchgate.net These local descriptors help in identifying the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. For this compound, this could pinpoint the sites prone to metabolic transformations like hydroxylation.
Below is an illustrative data table of conceptual DFT-based reactivity indices. Note that these are representative values and would need to be calculated specifically for this compound.
| Reactivity Index | Conceptual Value (Arbitrary Units) | Implication for Reactivity |
| Electronegativity (χ) | 4.5 | Moderate tendency to attract electrons. |
| Chemical Hardness (η) | 2.0 | Relatively reactive due to lower hardness. |
| Electrophilicity Index (ω) | 2.5 | Significant electrophilic character, suggesting potential for reaction with biological nucleophiles. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or toxicity. researchgate.netnih.gov For this compound, SAR and QSAR models can be valuable in predicting its carcinogenic potential based on its molecular features and comparing it to other benzidine derivatives.
SAR studies on benzidine and its analogs have provided insights into the structural requirements for mutagenicity. researchgate.net For instance, the nature and position of substituents on the aromatic rings can significantly influence the carcinogenic activity. The acetylation of the amino groups in this compound is a key structural modification that alters its biological properties compared to the parent benzidine molecule.
QSAR models take this a step further by developing mathematical equations that quantitatively link molecular descriptors to biological activity. mdpi.com These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Electronic: Related to the distribution of electrons, often derived from quantum chemical calculations.
Hydrophobic: Pertaining to the molecule's solubility characteristics.
log(1/C) = a * logP + b * E_LUMO + c * MR + d
Where:
log(1/C) is the carcinogenic potency.
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
E_LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).
MR is the molar refractivity (a steric descriptor).
a, b, c, and d are constants determined by regression analysis.
Such models can be used to predict the carcinogenic risk of this compound and to design safer alternatives by modifying its structure to reduce its toxic potential.
Prediction of Metabolic Pathways and Toxicological Endpoints using Computational Tools
Computational tools play a crucial role in predicting the metabolic fate and toxicological endpoints of chemical compounds, including this compound. researchgate.netmdpi.com These in silico methods can provide valuable information early in the safety assessment process.
The metabolism of benzidine is known to proceed through N-acetylation to form N-acetylbenzidine and subsequently this compound. nih.gov Further metabolic activation, such as N-hydroxylation of the acetylated metabolites, can lead to the formation of reactive intermediates that are capable of binding to DNA and initiating carcinogenesis. nih.govnih.gov
Computational systems can predict the sites of metabolism on a molecule. For this compound, these tools might predict hydroxylation on the aromatic rings or on the acetyl groups. These predictions are often based on models of the catalytic activity of key metabolic enzymes like cytochrome P450s.
A deep convolutional neural network, the XenoSite reactivity model, has been trained to predict sites of reactivity for molecules with biological nucleophiles like DNA. acs.org Such a model could be applied to the metabolites of this compound to predict their potential for DNA adduct formation. acs.org
The following table outlines the predicted metabolic pathway of this compound leading to potential toxicological endpoints, based on existing knowledge of benzidine metabolism. nih.gov
| Metabolite | Predicted Metabolic Step | Potential Toxicological Endpoint |
| N-Hydroxy-N,N'-diacetylbenzidine | N-hydroxylation of this compound | Formation of reactive electrophiles. |
| N-Acetoxy-N,N'-diacetylbenzidine | O-acetylation of N-Hydroxy-N,N'-diacetylbenzidine | Spontaneous formation of a nitrenium ion. |
| Nitrenium Ion | Heterolytic cleavage of the N-O bond | Covalent binding to DNA, leading to mutations and potential tumor initiation. |
In silico toxicology platforms can also predict various toxicological endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicity based on the chemical structure of this compound. mdpi.com These predictions are typically derived from large databases of toxicological data and employ machine learning algorithms to identify structural alerts and patterns associated with toxicity.
Future Directions and Emerging Research Avenues
Novel Methodologies for Metabolic Profiling
The study of how N,N'-Diacetylbenzidine is processed in the body is fundamental to understanding its toxicity. Advances in analytical chemistry are enabling more comprehensive and sensitive metabolic profiling, moving beyond traditional methods.
Historically, techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed to measure this compound and its metabolites in biological samples, particularly urine. chej.orgresearchgate.net Isotope dilution mass spectrometry combined with capillary gas chromatography has achieved detection limits in the parts-per-trillion range for this compound in urine, providing a powerful tool for monitoring occupational exposure. nih.govresearchgate.net
Emerging research is now focusing on the application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for untargeted metabolomics. researchgate.netresearchgate.net These approaches allow for a broader snapshot of the metabolome, potentially identifying previously unknown metabolites of this compound and elucidating novel metabolic pathways. researchgate.net By providing a more complete picture of the metabolic perturbations caused by exposure, these advanced techniques can offer new insights into the mechanisms of toxicity. wikipedia.org The integration of these technologies promises to enhance the ability to characterize the metabolic products of compounds like this compound both in vivo and in vitro. wikipedia.org
Table 1: Comparison of Traditional and Novel Metabolic Profiling Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio. | High sensitivity and specificity for known metabolites. | Requires chemical derivatization for non-volatile compounds; may not detect unexpected metabolites. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase. | Versatile for a wide range of compounds; can be coupled with various detectors. | May have lower resolution than GC for some compounds; can be time-consuming. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental composition. | Enables identification of unknown metabolites without reference standards; provides high sensitivity and specificity. | Higher instrument cost and more complex data analysis compared to standard MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information about molecules. | Non-destructive; provides unambiguous structural identification; requires minimal sample preparation. | Lower sensitivity compared to MS-based methods. |
Integrated Omics Approaches in Toxicology
To gain a holistic understanding of the toxicological effects of this compound, researchers are moving towards integrated "omics" approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the biological response to chemical exposure.
A single omics technique provides only a partial view of the complex biological cascade of events following toxicant exposure. nih.gov By integrating multiple omics datasets, it is possible to achieve a systemic understanding of toxicity pathways. nih.gov For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways.
While the application of integrated omics specifically to this compound is still an emerging area, the general framework holds great promise. Such an approach could:
Identify key genes, proteins, and metabolic pathways that are perturbed by this compound exposure.
Elucidate the molecular mechanisms underlying its carcinogenicity.
Discover novel biomarkers of exposure and effect.
Contribute to the development of Adverse Outcome Pathways (AOPs), which link molecular initiating events to adverse health outcomes.
The main challenges in this field include the high cost of omics analyses, the need for standardized data analysis pipelines, and the lack of comprehensive and comparable databases. epa.gov
Development of Predictive Models for Carcinogenicity and Risk Assessment
Computational toxicology offers a promising avenue for predicting the carcinogenic potential of chemicals like this compound, reducing the reliance on time-consuming and costly animal studies. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area.
QSAR models for aromatic amines, the chemical class to which this compound belongs, have been developed to predict their mutagenicity and carcinogenicity. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For carcinogenic aromatic amines, potency has been shown to depend on factors such as hydrophobicity, electronic properties (which influence reactivity and metabolism), and steric properties. nih.gov
Various machine learning approaches, including support vector machines and neural networks, have been used to build predictive QSAR models for the mutagenicity of aromatic amines. These models have shown good agreement with experimental data. The development of such models relies on comprehensive datasets of compounds with known toxicological properties.
For this compound, these predictive models can be used to:
Estimate its carcinogenic potency.
Compare its predicted toxicity to that of other aromatic amines.
Guide the design of safer alternative chemicals.
While no specific PBPK models for benzidine (B372746) have been located, these models are valuable tools in risk assessment for predicting target tissue doses of chemicals. researchgate.net A preliminary risk assessment by the EPA has identified potential risks to workers exposed to benzidine-based dyes and to the general population through consumer products. researchgate.net
Research on Detoxification and Remediation Strategies related to Benzidine-Derived Compounds
Given the persistence and toxicity of benzidine and its derivatives in the environment, there is a significant need for effective detoxification and remediation strategies. Research in this area is exploring both biological and chemical approaches.
Bioremediation: This approach utilizes microorganisms to degrade or detoxify contaminants.
Bacterial Degradation: Several bacterial species have been shown to be capable of degrading benzidine-based azo dyes. For example, Pseudomonas fluorescens has been shown to efficiently degrade Direct Red and Direct Blue dyes. The immobilization of these bacterial cells can enhance their catalytic stability and allow them to tolerate higher concentrations of toxic compounds.
Enzymatic Degradation: Peroxidases, a class of enzymes, can be used for the oxidative degradation and polymerization of benzidine. researchgate.nettandfonline.com Immobilized peroxidase from bitter gourd has been shown to effectively remove benzidine from polluted water in both batch and continuous reactor systems. researchgate.nettandfonline.com
Advanced Oxidation Processes (AOPs): These are chemical treatment methods designed to remove organic pollutants through oxidation by highly reactive species like hydroxyl radicals. wikipedia.org
Ozonation: This has been found to be an efficient method for the decolorization of textile wastewater containing benzidine-derived azo dyes. researchgate.net
Fenton and Photo-Fenton Processes: These involve the use of iron salts and hydrogen peroxide to generate hydroxyl radicals.
Photocatalysis: This uses a semiconductor catalyst (like TiO₂) and UV light to generate reactive oxygen species.
Combining AOPs with biological treatments can be a particularly effective strategy, where the AOPs initially break down the complex dye molecules, making them more amenable to subsequent biodegradation. researchgate.net
Table 2: Overview of Remediation Strategies for Benzidine-Derived Compounds
| Strategy | Description | Key Findings |
|---|---|---|
| Bacterial Degradation | Use of microorganisms to break down contaminants. | Pseudomonas fluorescens can degrade benzidine-based dyes; immobilization enhances efficiency. |
| Enzymatic Degradation | Use of enzymes, such as peroxidases, to oxidize and polymerize pollutants. | Immobilized bitter gourd peroxidase effectively removes benzidine from water. researchgate.nettandfonline.com |
Q & A
Q. What are the primary metabolic pathways of N,N'-Diacetylbenzidine (DABZ) in mammalian systems, and how do they influence toxicity evaluation?
DABZ is a major metabolite of benzidine, formed via N-acetylation catalyzed by N-acetyltransferases (NATs). In rats, hepatic metabolism favors rapid conversion to DABZ (73% of total metabolites), while humans predominantly form N-acetylbenzidine (34%) with minimal DABZ (1.6%) due to higher deacetylase activity . This species-specific metabolism impacts toxicity studies, as DABZ in rats is associated with glucuronidation and biliary excretion, whereas human urinary excretion involves unconjugated benzidine and monoacetylated derivatives . Researchers must account for interspecies metabolic differences when extrapolating carcinogenicity data.
Q. How does the IARC classify this compound, and what experimental evidence supports this classification?
DABZ is classified as Group 2B ("possibly carcinogenic to humans") by IARC, based on evidence of DNA adduct formation and bladder carcinogenicity in rodent models . For example, intraperitoneal administration of DABZ in female CD rats induced tumors, with DNA adducts like N'-(deoxyguanosin-8-yl)-N-acetylbenzidine detected in hepatic and bladder tissues . However, its carcinogenic potency is lower than benzidine due to reduced bioavailability from extensive conjugation .
Q. What methodological approaches are recommended for quantifying DABZ and its metabolites in biological samples?
Capillary gas chromatography/negative ion chemical ionization mass spectrometry (GC-NICI-MS) enables sensitive detection of DABZ, benzidine, and N-acetylbenzidine in urine, with detection limits as low as 0.5–1.5 ppt . Isotope dilution using deuterated internal standards improves accuracy, particularly for occupational exposure studies. For DNA adduct analysis, P-postlabeling combined with HPLC is effective for identifying N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine in rat liver .
Advanced Research Questions
Q. How do competing metabolic pathways (e.g., acetylation vs. glucuronidation) affect the genotoxicity of DABZ in different tissues?
DABZ undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, which detoxifies it by forming O-glucuronides resistant to acidic hydrolysis (half-life >55 min at pH 5.5). In contrast, N-glucuronides of benzidine derivatives are acid-labile (half-life ~10 min), releasing reactive intermediates in the bladder . Rats exhibit higher UGT activity, reducing bladder exposure, whereas humans’ reliance on NAT1-mediated acetylation increases urinary N-acetylbenzidine, a precursor to DNA-reactive metabolites .
Q. What experimental models best recapitulate human metabolic handling of DABZ, given discrepancies between in vitro and in vivo data?
Human liver slices incubated with benzidine produce 19% unmetabolized benzidine and 34% N-acetylbenzidine, contrasting with rat slices where DABZ dominates (73%) . To resolve contradictions in metabolic activation, researchers should:
Q. Why do conflicting results arise regarding the mutagenicity of DABZ in bacterial vs. mammalian assays?
DABZ itself is not directly mutagenic in Salmonella assays but requires metabolic activation (e.g., CYP1A-mediated N-hydroxylation) to form N-hydroxy-N,N'-diacetylbenzidine, a potent bacterial mutagen . However, in mammalian systems, rapid glucuronidation and excretion limit its bioavailability, reducing adduct formation. Discrepancies highlight the need for complementary assays :
- 32P-postlabeling for low-abundance DNA adducts.
- Single-cell proteomics to link metabolic profiles with phenotypic outcomes (e.g., bladder cell proliferation) .
Data Contradictions and Resolution Strategies
Q. How should researchers address inconsistencies in DABZ’s role as a biomarker for benzidine exposure?
While urinary DABZ is a stable biomarker in rodents, human studies show higher variability due to NAT2 polymorphism and environmental factors. For example, rapid acetylators exhibit 1.4-fold higher N-acetylbenzidine but no significant DABZ increase . Resolution strategies include:
- Normalizing metabolite ratios (DABZ/N-acetylbenzidine) to account for acetylator phenotype.
- Using gene expression profiling (e.g., CYP1A1/UGT1A9) to predict metabolic competence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
